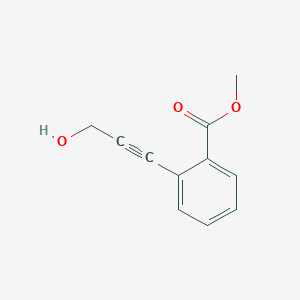

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

Vue d'ensemble

Description

C'est un agent de type catéchol principalement utilisé comme bronchodilatateur à action rapide pour le traitement d'affections telles que l'emphysème, la bronchite et l'asthme . L'isoétarine peut être considérée comme la « petite-fille de l'adrénaline » dans la lignée des bêta-2 agonistes qui procurent un soulagement rapide du bronchospasme et de l'asthme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'isoétarine implique la réaction du catéchol avec l'isopropylamine dans des conditions spécifiques. Le processus comprend généralement les étapes suivantes :

Préparation du catéchol : Le catéchol est préparé par hydroxylation du phénol.

Addition d'amine : L'isopropylamine est ajoutée au catéchol dans des conditions contrôlées pour former l'isoétarine.

Méthodes de production industrielle : Dans les milieux industriels, la production d'isoétarine implique une synthèse à grande échelle utilisant des méthodes similaires, mais optimisées pour l'efficacité et le rendement. Les conditions de réaction sont soigneusement surveillées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'isoétarine subit diverses réactions chimiques, notamment :

Oxydation : L'isoétarine peut être oxydée pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir l'isoétarine en ses alcools correspondants.

Substitution : L'isoétarine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Produits majeurs :

Produits d'oxydation : Quinones.

Produits de réduction : Alcools.

Produits de substitution : Divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

L'isoétarine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes des récepteurs bêta-2 adrénergiques.

Biologie : Investigated for its effects on bronchial smooth muscle and ciliary activity.

Médecine : Utilisé dans le développement de bronchodilatateurs pour les affections respiratoires.

Industrie : Employé dans la production de solutions d'inhalation pour la nébulisation

5. Mécanisme d'action

L'isoétarine exerce ses effets en augmentant l'activité de l'adénylcyclase, ce qui augmente la formation d'AMP cyclique (AMPc). Des niveaux élevés d'AMPc entraînent la relaxation des muscles lisses bronchiques, la stimulation de l'activité ciliaire et une amélioration potentielle de l'intégrité capillaire . Les principales cibles moléculaires sont les récepteurs adrénergiques bêta-2, bien que l'isoétarine se lie également aux récepteurs adrénergiques bêta-1, ce qui peut entraîner des effets indésirables liés aux bêta-1 .

Composés similaires :

Épinéphrine (adrénaline) : Le premier bêta-2 agoniste utilisé pour le soulagement du bronchospasme.

Isoprénaline (isoprotérénol) : Le bêta-2 agoniste de deuxième génération.

Orciprénaline (métaprotérénol) : A remplacé l'isoétarine en raison de moins d'effets secondaires cardiaques.

Salbutamol (albutérol) : Un bêta-2 agoniste de génération plus récente avec des effets plus durables.

Unicité de l'isoétarine : L'isoétarine est unique en son genre par son début d'action rapide, procurant un soulagement rapide de l'essoufflement dans les deux à cinq minutes suivant l'inhalation . Bien qu'elle ait été largement remplacée par des agents plus récents, certains praticiens préfèrent toujours l'isoétarine pour son soulagement rapide dans les cas graves de bronchospasme .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is recognized for its potential therapeutic properties. Its structure allows it to act as a precursor for synthesizing various bioactive compounds.

Case Studies and Findings

- Antimicrobial Activity : Research indicates that benzoate derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against certain bacterial strains, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory drugs .

Materials Science

The compound is also explored for its role in materials science, particularly in the development of polymers and coatings.

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or plant growth regulator.

Research Insights

- Pesticidal Properties : Preliminary studies suggest that this compound may serve as an effective insect attractant or repellent, which could be utilized in integrated pest management strategies .

Safety and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its safety profile and environmental impact.

Toxicity Assessments

Toxicological evaluations indicate that while the compound exhibits low acute toxicity, further studies are necessary to fully understand its chronic effects on human health and the environment .

Mécanisme D'action

Isoetarine exerts its effects by increasing the activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP). Elevated levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity . The primary molecular targets are beta-2 adrenergic receptors, although isoetarine also binds to beta-1 adrenergic receptors, which may lead to beta-1-mediated adverse events .

Comparaison Avec Des Composés Similaires

Epinephrine (Adrenalin): The first beta-2 agonist used for bronchospasm relief.

Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.

Orciprenaline (Metaproterenol): Replaced isoetarine due to fewer cardiac side effects.

Salbutamol (Albuterol): A later generation beta-2 agonist with longer-lasting effects.

Uniqueness of Isoetarine: Isoetarine is unique in its rapid onset of action, providing sharp relief of shortness of breath within two to five minutes after inhalation . Despite being largely replaced by newer agents, some practitioners still prefer isoetarine for its quick relief in severe cases of bronchospasm .

Activité Biologique

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is an ester derivative of benzoic acid, featuring a hydroxypropynyl side chain. Its molecular structure includes a benzoate moiety that contributes to its pharmacological properties. The compound has been investigated for its effects on various biological systems, particularly as a bronchodilator.

Biological Activity

Bronchodilator Effects:

this compound has been identified as a fast-acting bronchodilator, making it potentially useful in treating respiratory conditions such as asthma, bronchitis, and emphysema. Its mechanism involves the relaxation of bronchial smooth muscle, which enhances airflow in obstructed airways.

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of benzoic acid have shown significant antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 9.6 μg/mL . The mechanism of action is believed to involve interactions with bacterial proteins such as FtsZ, which is crucial for cell division .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Smooth Muscle Relaxation: The compound acts on β-adrenoceptors in bronchial tissues, leading to muscle relaxation and dilation of airways.

- Antimicrobial Action: It interferes with bacterial cell division by binding to FtsZ protein, crucial for maintaining bacterial morphology and functionality.

- Cytotoxic Effects: Some studies suggest that derivatives may exhibit cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Research Insights

Recent investigations into the compound's derivatives have revealed enhanced biological activities through structural modifications. For example, the introduction of halogen substituents on the aromatic ring has been shown to significantly alter potency against specific bacterial strains .

Table 2: Structural Modifications and Biological Activity

Propriétés

IUPAC Name |

methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEORDDJWGLYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401895 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103606-72-0 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.